molecular formula C9H7NO4 B13001046 4-Methoxybenzo[d]isoxazole-3-carboxylic acid

4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B13001046
M. Wt: 193.16 g/mol
InChI Key: ZHHDYAVBCITRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO4. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the isoxazole ring . The reaction conditions often require refluxing in an inert solvent like dichloromethane.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybenzo[d]isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]isoxazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid
  • 4-Methylbenzo[d]isoxazole-3-carboxylic acid
  • 4-Chlorobenzo[d]isoxazole-3-carboxylic acid

Uniqueness

4-Methoxybenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxy-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(9(11)12)10-14-6/h2-4H,1H3,(H,11,12)

InChI Key

ZHHDYAVBCITRIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.